molecular formula C7H5NOS B016165 2-Thenoylacetonitrile CAS No. 33898-90-7

2-Thenoylacetonitrile

Cat. No. B016165
CAS RN: 33898-90-7
M. Wt: 151.19 g/mol
InChI Key: XWWUQBHVRILEPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Thenoylacetonitrile can be synthesized through various methods. One approach involves the palladium-catalyzed carbonylation of aryl iodides and trimethylsilylacetonitrile using Mo(CO)6 as a carbon monoxide source. This method has been shown to produce benzoylacetonitriles in moderate to good yields, demonstrating the feasibility of synthesizing 2-Thenoylacetonitrile via carbonylation reactions (Pyo et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Thenoylacetonitrile and related compounds has been elucidated through various spectroscopic techniques, including X-ray crystallography. For example, the structure of 1-(2-benzoyl-1-bromovinyl)-1,1-dimethylhydrazinium bromide, a related compound, was established by X-ray diffraction analysis, highlighting the detailed structural characteristics of these molecules (Elokhina et al., 1999).

Chemical Reactions and Properties

2-Thenoylacetonitrile participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. It has been used in cascade oxidative annulation reactions with alkynes in the presence of rhodium catalysts, leading to the synthesis of naphtho[1,8-bc]pyrans. These reactions proceed via sequential cleavage of C(sp2)-H/C(sp3)-H and C(sp2)-H/O-H bonds, showcasing the compound's reactivity and potential for constructing complex molecular structures (Tan et al., 2012).

Physical Properties Analysis

The physical properties of 2-Thenoylacetonitrile, such as solubility, boiling point, and melting point, are essential for its handling and application in synthesis. While specific studies on these properties were not found in the current search, the physical properties of chemical compounds can generally be determined using standard laboratory techniques, and they play a critical role in the compound's applicability in various chemical processes.

Chemical Properties Analysis

The chemical properties of 2-Thenoylacetonitrile, including its reactivity with different reagents and conditions, are central to its use in organic synthesis. For instance, the reactivity of benzoylacetonitriles in Rh(III)-catalyzed C-H activation reactions has been explored, revealing their utility in constructing diversified substituted benzo[de]chromenes with moderate to good yields and high regioselectivity (Fang et al., 2018). These studies highlight the compound's chemical versatility and potential applications in synthesizing complex organic molecules.

Scientific Research Applications

  • Reactivity with Imidazolones : 2-Thenoylacetonitrile reacts with benzimidazol-2-one and its sulfur analogs in the presence of triethylamine, forming N,N-diadducts and N,S-diadducts, respectively (Skvortsova, Andiryankova, & Abramova, 1986).

  • Synthesis of Heterocyclic Ring Systems : It's used in reactions leading to the preparation of various heterocyclic ring systems, including five- and six-membered rings containing one, two, or three heteroatoms (Fadda, Bayoumy, & Elattar, 2015).

  • Formation of Dinuclear Vanadium(V) Complexes : In the synthesis of dinuclear vanadium(V) complexes, 2-Thenoylacetonitrile plays a role, with its reaction in acetonitrile resulting in complexes with specific spectral and electronic properties (Sangeetha & Pal, 2000).

  • Rhodium-Catalyzed Cascade Oxidative Annulation : This chemical is involved in rhodium-catalyzed cascade oxidative annulation reactions with internal alkynes, leading to the formation of naphtho[1,8-bc]pyrans (Tan, Liu, Li, Li, Xu, Song, & Wang, 2012).

  • Role in Briggs Rauscher Oscillatory Reaction : 2-Thenoylacetonitrile is used in the Briggs Rauscher oscillatory reaction in aqueous acetonitrile medium, enabling the study of water-insoluble substances (Lalitha, Balasubramanian, & Ramaswamy, 1994).

  • Generation of Push-Pull Alkenes : In the synthesis of push-pull alkenes bearing closo-decaborate clusters, 2-Thenoylacetonitrile reacts with reactive carbanions, leading to a variety of alkenes (Daines, Bolotin, Bokach, Gurzhiy, Zhdanov, Zhizhin, & Kuznetsov, 2018).

  • C–H Cyanation Mechanism Study : It's used in studies to understand the mechanism of selective C–H cyanation, providing insights into interactions and related processes (Zhou, Yang, Yang, Yan, Zhou, & Jing, 2017).

  • Palladium-Catalyzed Carbonylation : 2-Thenoylacetonitrile is involved in palladium-catalyzed carbonylation reactions for synthesizing benzoylacetonitriles (Pyo, Park, Jung, & Lee, 2012; Lee, Kim, Min, & Pyo, 2016).

  • Study of Ni2O2 Species in Solution : Investigations into the behavior of Ni2O2 species in acetonitrile solutions highlighted its role in different fields of organometallic chemistry and catalysis (Eremin & Ananikov, 2014).

Future Directions

The future directions of 2-Thenoylacetonitrile are not explicitly mentioned in the searched resources. However, given its utility in organic synthesis, it could potentially be used in the development of new synthetic methods or in the synthesis of novel organic compounds.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

3-oxo-3-thiophen-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWUQBHVRILEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187517
Record name 2-Thenoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thenoylacetonitrile

CAS RN

33898-90-7
Record name 2-Thenoylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033898907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thenoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-3-(2-thienyl)propionitrile
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Synthesis routes and methods I

Procedure details

78.1 grams (0.5 mole) of thiophene-2-carboxylic acid ethyl ester and 30 grams (1 mole) of sodium hydride (80% suspension in white oil) were reacted with 41.5 grams (1 mole) of acetonitrile in 500 ml of dry toluene. There were obtained 70.0 grams (92.6% of theory) of 2-thiophenoylacetonitrile having a melting point of 110° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a flask charged with THF (250 ml) was added dropwise n-butyl lithium (18.4 mL, 46 mmol) at −78° C. under a N2 atmosphere. After addition the resulting solution warmed to −50° C. and dry MeCN (1.86 g, 45 mmol) was added slowly. After 1 h, the reaction was cooled to −78° C. and was treated with thiophene-2-carboxylic acid ethyl ester (6.93 g, 44.5 mmol). After stirring for 1 h the resulting mixture was warmed to RT and stirred for 1 h. Water was added dropwise at 0° C. to quench the reaction and the solution was extracted with ethyl acetate (3×200 mL). The organic layers were combined, washed with brine, dried (Na2SO4) and the solvent was evaporated under reduced pressure to give a solid residue, which was re-crystallized from CH2Cl2. After the solid was collected by filtration, they were redissolved in ethyl acetate (100 mL), and acidified with dilute hydrochloride (2N). The aqueous layer was extracted with ethyl acetate (3×200 mL) and the combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated to yield 3-oxo-3-thiophen-2-yl-propionitrile (4.7 g, yield=70%) as a yellow solid, which was used directly in the next step without purification.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
WS EMERSON, TM PATRICK Jr - The Journal of Organic …, 1948 - ACS Publications
… The precipitated 2-thenoylacetonitrile was washed with cold water and dried in a vacuum … 2-Thenoylacetonitrile dissolved in hot 25% sodium hydroxide with the liberation of ammonia. It …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
FN Naghiyev, AM Maharramov, AR Asgarova… - Kimya …, 2018 - cyberleninka.ru
… Subsequently by means of the Michael addition reaction of Knoevenagel adduct obtained as a result of interaction between pyridine aldehyde and 2-thenoylacetonitrile, …
Number of citations: 4 cyberleninka.ru
S Rajappa, MD Nair, BG Advani… - Journal of the Chemical …, 1981 - pubs.rsc.org
… A mixture of 2-thenoylacetonitrile ( 1 Id) (6.0 g) and the tetrahydropyrimidine (12) (6.0 g) was refluxed in propan-2-01 (100 ml) for 9 h and the solvent was then removed under reduced …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
WO Foye, JM Kauffman, JJ Lanzillo… - Journal of Pharmaceutical …, 1975 - Elsevier
… Condensation of 2-thenoylacetonitrile with carbon disulfide in the presence of potassium hydroxide, however, gave the dithio dianion (X). The IR absorption showed the presence of the …
MB Yadav, SS Vagh, YT Jeong - European Journal of Organic …, 2022 - Wiley Online Library
… However, unfortunately, heterocyclic cyanoketones such as 2-thenoylacetonitrile and 2-furoylacetonitrile did not afford the desired product in optimized conditions. The absolute …
FJ Tinney, JP Sanchez, JA Nogas - Journal of Medicinal …, 1974 - ACS Publications
… added to a mixture of 46 g (0.51 mol) of mercaptoacetone and 77 g (0.51 mol) of 2-thenoylacetonitrile [prepared analogouslyto (o-fluorobenzoyl)acetonitrile] in 300 ml of EtOH. The …
Number of citations: 70 0-pubs-acs-org.brum.beds.ac.uk
MB Yadav, YT Jeong - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… We were delighted to find that heteroaryl acetonitriles, such as 2-thenoylacetonitrile and 2-furoylacetonitrile, afforded the desired products in good yields without affecting the …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
JR Dehli, V Gotor - Tetrahedron: Asymmetry, 2001 - Elsevier
… As substrates, we chose 2-thenoylacetonitrile, due to the well-known similarity between thienyl and phenyl derivatives, 17 and its oxygenated analogue, 2-furoylacetonitrile. …
C Zhou, P Diao, X Li, Y Ge, C Guo - Chinese Chemical Letters, 2019 - Elsevier
… 2-Thenoylacetonitrile can also give the corresponding product with 50% yield (5f). We also scope the 1,2-diaminobenzene with electron-withdrawing and electron-donating groups, to …
Y Tanabe, H Seino, Y Ishii, M Hidai - Journal of the American …, 2000 - ACS Publications
… This compound was obtained in 86% yield as green needles by the reaction of 2 with 2-thenoylacetonitrile for 3 h followed by recrystallization from benzene−hexane. H NMR (C 6 D 6 ): …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk

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